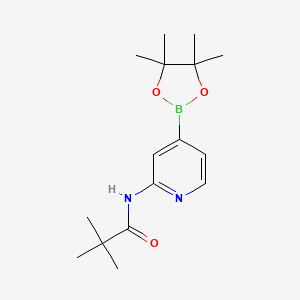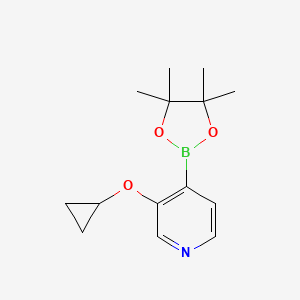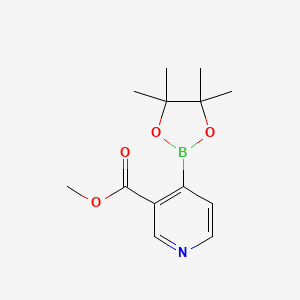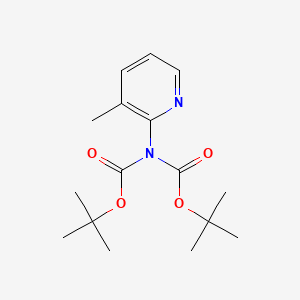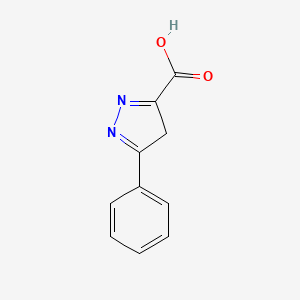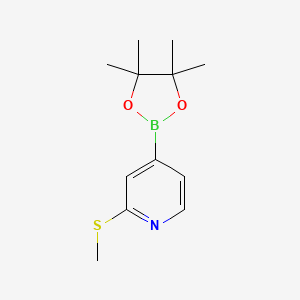
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)pyridine-4-boronic acid pinacol ester (2-MTP-4-BAPE) is an organic compound with a molecular formula of C11H17NO2S and a molecular weight of 221.3 g/mol. It is a colorless, volatile liquid that is soluble in organic solvents, but insoluble in water. 2-MTP-4-BAPE has been used in a variety of laboratory experiments due to its unique properties and has been studied extensively in the scientific community.
Mécanisme D'action
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% acts as a catalyst in organic synthesis reactions and is believed to be involved in a variety of mechanisms, including nucleophilic substitution, electrophilic addition, and radical-mediated processes. In medicinal chemistry, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% is believed to play a role in the synthesis of various pharmaceuticals by acting as a starting material for the synthesis of the desired molecule.
Biochemical and Physiological Effects
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% is an organic compound and as such, it is not expected to have any direct biochemical or physiological effects. However, it may be involved in the synthesis of various pharmaceuticals and as such, may indirectly have an effect on the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% has several advantages for use in laboratory experiments. It is a colorless, volatile liquid, which makes it easy to handle and store. It is also soluble in organic solvents, which makes it suitable for use in organic synthesis reactions. However, it is insoluble in water, which limits its use in aqueous reactions.
Orientations Futures
In the future, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% may be used in a variety of laboratory experiments, including the synthesis of pharmaceuticals and other organic compounds. It may also be used as a catalyst in organic synthesis reactions, as well as in the synthesis of heterocyclic compounds. Additionally, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% may be used in the development of new drug delivery systems and in the study of the mechanisms of drug action. Finally, it may be used in the development of new analytical methods for the detection of drugs and other compounds in biological samples.
Méthodes De Synthèse
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% can be synthesized by reacting 1-methylthiopyridine-4-boronic acid pinacol ester (1-MTP-4-BAPE) with boron trifluoride diethyl etherate (BF3·Et2O) in the presence of anhydrous potassium carbonate. The reaction is carried out at room temperature and the product is isolated by vacuum distillation.
Applications De Recherche Scientifique
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% has been used in a variety of scientific research applications, including organic synthesis and medicinal chemistry. It has been used as a reagent for the synthesis of boronic acid derivatives and as a catalyst for the synthesis of heterocyclic compounds. In medicinal chemistry, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antidiabetic drugs, and anticancer drugs.
Propriétés
IUPAC Name |
2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-6-7-14-10(8-9)17-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNXRCLBQQBQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)



